3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine

Physicochemical profiling Lead-likeness Medicinal chemistry

3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine (CAS 1903225-65-9) is a heterocyclic small molecule with molecular formula C18H16N4O2 and molecular weight 320.3 g/mol. It features a pyrazole ring linked to a benzoyl-azetidine core, with a pyridine ring attached via an ether (oxy) linkage at the azetidine 3-position.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 1903225-65-9
Cat. No. B2555495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine
CAS1903225-65-9
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=CN=CC=C4
InChIInChI=1S/C18H16N4O2/c23-18(14-4-1-5-15(10-14)22-9-3-8-20-22)21-12-17(13-21)24-16-6-2-7-19-11-16/h1-11,17H,12-13H2
InChIKeyIQMCEVGLMPLUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1903225-65-9 | 3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine – Compound Identity & Structural Classification


3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine (CAS 1903225-65-9) is a heterocyclic small molecule with molecular formula C18H16N4O2 and molecular weight 320.3 g/mol [1]. It features a pyrazole ring linked to a benzoyl-azetidine core, with a pyridine ring attached via an ether (oxy) linkage at the azetidine 3-position . This compound belongs to the broader class of azetidine-containing heterocycles that have been explored as sphingosine-1-phosphate (S1P) receptor modulators [2] and Janus kinase (JAK) inhibitors [3]. It is catalogued as a screening compound in multiple commercial libraries under identifiers including PubChem CID 92066453, AKOS025331780, and F6360-9466 [1].

1903225-65-9 Substitution Risk: Why Ether-Linked Pyridine-Azetidine Topology Cannot Be Assumed Interchangeable


The presence of an ether oxygen bridge between the azetidine and pyridine rings in 3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine fundamentally alters its physicochemical and conformational profile relative to directly C–C linked analogs such as 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine (ChemBridge 50923602) . The additional oxygen atom increases the hydrogen bond acceptor count from 3 to 4, raises the topological polar surface area (tPSA), and modifies the calculated logP [1]. These parameters directly influence membrane permeability, solubility, and target binding conformation—meaning that even closely related in-class azetidine-pyrazole compounds cannot be assumed to behave identically in biological assays [2]. The ether linkage also introduces an additional rotatable bond (4 vs. 3), altering conformational entropy and potentially affecting binding kinetics and selectivity profiles that are critical for reproducible screening outcomes [2].

1903225-65-9 Quantitative Differentiation Evidence: Comparator-Backed Physicochemical & Structural Data


Hydrogen Bond Acceptor Capacity: Ether-Linked vs. Direct C–C Linked Azetidine-Pyridine Analogs

The target compound contains an ether oxygen bridge that contributes one additional hydrogen bond acceptor (HBA) relative to the direct C–C linked analog 3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine (ChemBridge 50923602). This ether oxygen provides a site for hydrogen bonding with target proteins that is absent in the comparator scaffold [1].

Physicochemical profiling Lead-likeness Medicinal chemistry

Lipophilicity (clogP) Differentiation Between Ether and Direct-Linked Azetidine-Pyridine Scaffolds

The computed XLogP3-AA for the target compound is 1.8, compared to a reported logP of 0.37 for the direct C–C linked analog (ChemBridge 50923602). The higher lipophilicity of the target may confer improved membrane permeability but could also affect aqueous solubility and metabolic stability [1]. This difference is consistent with the replacement of a polar C–H bond with a more hydrophobic ether linkage.

Drug-likeness ADME prediction Lipophilicity

Rotatable Bond Count and Conformational Flexibility: Impact on Binding Entropy

The ether (oxy) linkage between the azetidine and pyridine rings introduces an additional rotatable bond relative to direct C–C linked analogs. This structural feature increases the target compound's conformational degrees of freedom, which can affect both binding kinetics and selectivity profiles [1]. In related azetidine-based JAK inhibitor series, alterations to the linker region between the azetidine and heteroaryl groups have been shown to produce significant shifts in isoform selectivity [2].

Conformational analysis Binding entropy Molecular flexibility

Molecular Weight and Topological Polar Surface Area: Lead-Likeness Differentiation

The incorporation of an ether oxygen increases the molecular weight from 304 Da (direct-linked analog) to 320.3 Da and is expected to raise the topological polar surface area (tPSA) from approximately 51 Ų to a higher value [1]. While both compounds fall within lead-like chemical space, the higher tPSA of the ether-linked compound may reduce passive membrane permeability while potentially improving solubility—a trade-off that must be considered when selecting compounds for specific assay formats [2].

Lead-likeness tPSA Drug discovery

Class-Level Target Engagement Potential: Pyrazole-Azetidine Scaffold in S1P and JAK Modulation

The pyrazole-azetidine chemotype has been disclosed in patent literature as a scaffold for sphingosine-1-phosphate (S1P) receptor modulation [1] and JAK kinase inhibition [2]. While no target-specific IC50 or Ki data are publicly available for the specific compound 1903225-65-9, structurally related azetidine-pyrazole compounds in the Incyte JAK inhibitor patent series (US 9023840) demonstrate that modifications at the azetidine 3-position can shift JAK1 vs. JAK2 selectivity by >100-fold [2]. The ether-linked pyridine in the target compound provides a distinct hydrogen-bonding vector that is absent in carboxamide-linked analogs typical of the JAK inhibitor patent series.

S1P receptor JAK kinase Immunomodulation

1903225-65-9 Application Scenarios: Where Ether-Linked Pyrazole-Azetidine Screening Compounds Add Value


Chemical Biology Probe Development Requiring an Additional HBA Pharmacophore

Researchers designing chemical probes for targets where a hydrogen bond acceptor at the azetidine 3-position is predicted to enhance affinity should prioritize 1903225-65-9 over the direct C–C linked analog (ChemBridge 50923602). The ether oxygen provides a specific hydrogen-bonding vector that can be exploited for structure-based design, particularly for targets with a complementary hydrogen bond donor in the binding pocket [1]. This compound is suitable for initial hit identification in biochemical or biophysical assays (e.g., SPR, DSF) targeting S1P receptors or JAK kinases, consistent with the scaffold's patent-class precedent [2][3].

Physicochemical Comparator in SAR Expansion Campaigns

In structure-activity relationship (SAR) campaigns exploring the impact of linker chemistry on target binding and ADME properties, 1903225-65-9 serves as a valuable matched-pair comparator to the direct C–C linked analog (ChemBridge 50923602). The quantifiable differences in logP (Δ ≈ 1.43), hydrogen bond acceptor count (4 vs. 3), and rotatable bond count (4 vs. 3) [1] make this compound an essential tool for isolating the contribution of the ether oxygen to potency, selectivity, and pharmacokinetic behavior.

High-Throughput Screening Library Diversification for Immuno-Oncology Targets

Procurement of 1903225-65-9 enhances the topological diversity of screening decks targeting immuno-oncology pathways where JAK/STAT or S1P signaling plays a role [2][3]. The ether-linked pyridine topology represents a chemotype that is structurally distinct from the more common carboxamide-linked azetidine derivatives found in commercial libraries, potentially accessing different conformational space within target binding sites. Inclusion of this compound in diversity-oriented screening collections may reveal hit matter missed by carboxamide-dominated libraries [2].

Fragment Elaboration Starting Point with Moderate Lipophilicity

With a molecular weight of 320.3 Da and XLogP3-AA of 1.8 [1], 1903225-65-9 occupies the interface between fragment and lead-like chemical space. This compound is suitable as a starting point for fragment-to-lead optimization where moderate lipophilicity is desired—offering a balance between the lower logP (0.37) of the direct-linked analog (better solubility but potentially poor permeability) and the higher logP typical of heavily substituted azetidine-pyrazole inhibitors. Its 4 rotatable bonds provide sufficient flexibility for induced-fit binding while maintaining a reasonable entropic binding penalty [1].

Quote Request

Request a Quote for 3-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.